

In-Depth Technical Guide to the Safety Data for Citronellol-d6

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Disclaimer: This document provides a comprehensive overview of the safety data for Citronellol. As specific safety data for Citronellol-d6 is not readily available, this guide utilizes the well-established safety profile of non-deuterated Citronellol as a primary reference. The deuterated form is not expected to have a significantly different macroscopic safety profile. This guide is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Citronellol is a naturally occurring acyclic monoterpenoid.[1] The following table summarizes its key chemical and physical properties.



Property	Value	Source
Molecular Formula	C10H20O	[1][2]
Molecular Weight	156.27 g/mol	[2][3]
Appearance	Colorless oily liquid	
Odor	Rose-like	-
Boiling Point	222 - 225 °C	-
Melting Point	< -20 °C	-
Flash Point	> 93.3 °C (Closed Cup)	-
Density	0.854 - 0.857 g/mL at 25 °C	-
Solubility in Water	200 mg/L at 25 °C	-
log Pow (Octanol/Water Partition Coefficient)	3.41 - 3.91	-

Hazard Identification and Classification

Citronellol is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard Class	Category	Hazard Statement
Skin Irritation	2	H315: Causes skin irritation
Eye Irritation	2A	H319: Causes serious eye irritation
Skin Sensitization	1B	H317: May cause an allergic skin reaction
Acute Aquatic Toxicity	2	H401: Toxic to aquatic life
Aspiration Hazard	1	H304: May be fatal if swallowed and enters airways
Flammable Liquid	4	H227: Combustible liquid



Toxicological Profile Acute Toxicity

Citronellol exhibits low acute oral and dermal toxicity.

Route	Species	Value
Oral (LD50)	Rat	3450 mg/kg
Dermal (LD50)	Rabbit	2650 mg/kg

Irritation and Sensitization

Citronellol is a known skin and eye irritant. It is also recognized as a skin sensitizer, meaning it can cause an allergic reaction upon repeated contact.

Genotoxicity

Studies have shown that dl-citronellol is not genotoxic.

Carcinogenicity

No ingredient of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC.

Experimental Protocols

Skin Sensitization: Local Lymph Node Assay (LLNA)

The Murine Local Lymph Node Assay (LLNA) is a standard method for assessing the skin sensitization potential of a substance.

Principle: The assay measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance. A substance is identified as a sensitizer if it induces a dose-dependent and significant increase in lymphocyte proliferation compared to vehicle-treated controls.

Methodology:



- Animal Model: Typically, female CBA/J mice are used.
- Test Substance Preparation: The test substance is prepared at various concentrations in a suitable vehicle (e.g., acetone:olive oil, 4:1 v/v). A positive control (e.g., hexyl cinnamic aldehyde) and a negative control (vehicle alone) are included.
- Application: A defined volume (e.g., 25 μL) of the test substance, positive control, or negative control is applied to the dorsal surface of each ear of the mice for three consecutive days.
- Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with a radiolabeled DNA precursor, typically ³H-methyl thymidine.
- Sample Collection and Processing: After a set time (e.g., 5 hours), the mice are euthanized, and the draining auricular lymph nodes are excised. A single-cell suspension of lymph node cells is prepared.
- Data Analysis: The incorporation of the radiolabel is measured using a scintillation counter.
 The Stimulation Index (SI) is calculated for each group by dividing the mean disintegrations per minute (DPM) of the test group by the mean DPM of the vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3 for at least one concentration.

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Principle: The assay utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth). The test evaluates the ability of a substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Methodology:

 Bacterial Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations in the histidine operon are used.

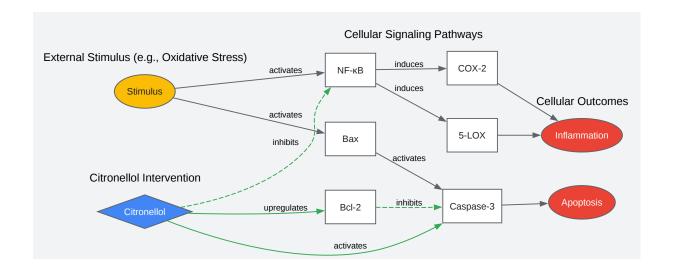


- Metabolic Activation: The test is performed with and without the addition of a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
- Exposure: The bacterial strains are exposed to various concentrations of the test substance, a positive control (a known mutagen), and a negative control (solvent).
- Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.
- Incubation: The plates are incubated at 37°C for 48-72 hours.
- Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A substance is considered mutagenic if it causes a dosedependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate observed in the negative control.

Signaling Pathways and Logical Relationships Citronellol Interaction with Inflammatory and Apoptotic Pathways

Recent research suggests that citronellol can modulate various signaling pathways involved in inflammation and apoptosis. A simplified representation of these interactions is provided below.





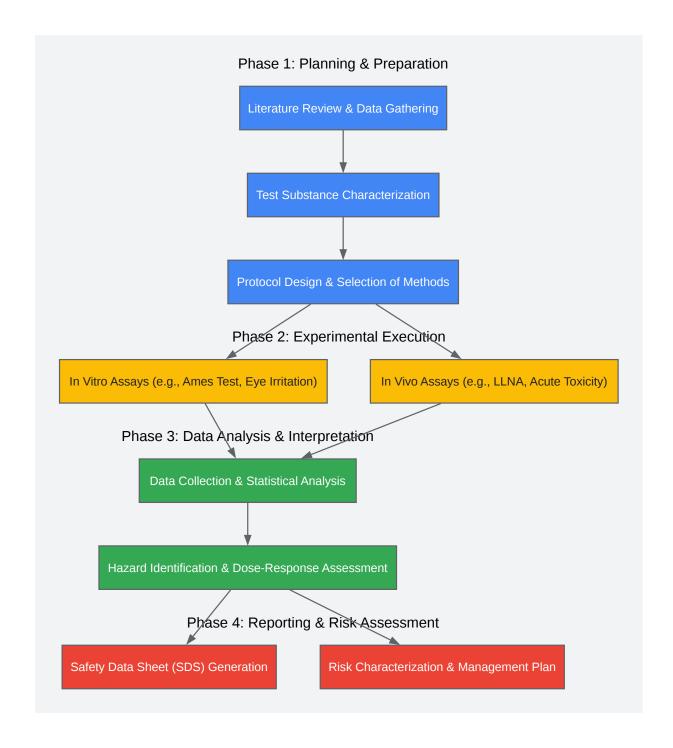
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Caption: Citronellol's modulation of inflammatory and apoptotic pathways.

General Experimental Workflow for Safety Assessment

The following diagram illustrates a typical workflow for assessing the safety of a chemical substance like Citronellol.





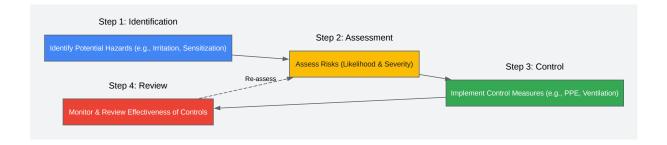
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Caption: General workflow for chemical safety assessment.

Logical Relationship of Hazard Management



This diagram outlines the logical steps involved in managing the hazards associated with a chemical.



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Caption: Logical steps in chemical hazard management.

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References

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